Lipophilicity: 6-Bromo vs. 6-Methoxy
The 6-bromo substitution directly influences lipophilicity and predicted membrane permeability compared to the 6-methoxy analog. The target compound has a computed logP of 2.18 and logD (pH 7.4) of 2.18 . Although the corresponding computational logP for the 6-methoxy analog is not publicly available in a comparable format, the structural replacement of bromine (Hansch π = +0.86) with methoxy (Hansch π = -0.02) predicts a substantial reduction in lipophilicity for the methoxy congener, consistent with the known contributions of halogen substituents to logP in the coumarin series [1]. The bromo compound also exhibits a calculated aqueous solubility (logSw) of -3.19, indicating moderate-to-poor solubility without ionizable groups to improve it .
| Evidence Dimension | Lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP 2.18; logD 2.18; logSw -3.19 |
| Comparator Or Baseline | 6-Methoxy analog (CAS 1010877-23-2): Hansch π -0.02 (OCH3) vs. +0.86 (Br); predicted logP reduction of ~0.8–1.0 units |
| Quantified Difference | ΔlogP estimated as +0.8 to +1.0 units for the 6-bromo compound relative to 6-methoxy based on Hansch substituent constants |
| Conditions | Computational prediction; ChemDiv calculated logP/logD using internal algorithm ; Hansch π values from standard medicinal chemistry reference tables |
Why This Matters
Higher logP/lower aqueous solubility in the 6-bromo compound results in different membrane partitioning and protein binding profiles compared to the 6-methoxy analog, requiring distinct formulation strategies for in vitro and in vivo studies.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society: Washington, DC, 1995. View Source
